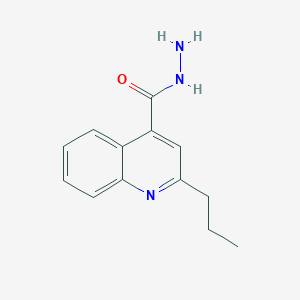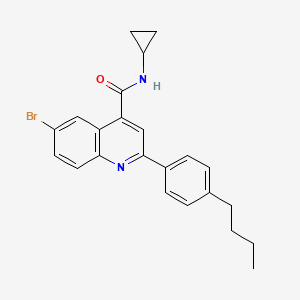![molecular formula C19H17Cl2N3O3S B4263727 2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4263727.png)
2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide
描述
2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide, commonly known as DMTB, is a synthetic compound that has been extensively researched for its potential as a therapeutic agent. This compound belongs to the class of thiadiazole derivatives, which have shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of DMTB is not fully understood, but it is believed to act through multiple pathways. DMTB has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. DMTB has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating glucose and lipid metabolism. These mechanisms of action suggest that DMTB may have potential as a therapeutic agent for various diseases.
Biochemical and Physiological Effects
DMTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMTB inhibits the proliferation of cancer cells and induces apoptosis. DMTB has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In addition, DMTB has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity. These effects suggest that DMTB may have potential as a therapeutic agent for various diseases.
实验室实验的优点和局限性
DMTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has a low toxicity profile, making it a safe compound for use in research. DMTB has also been shown to have a wide range of biological activities, making it a versatile compound for studying various diseases.
One limitation of DMTB is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study its effects on specific pathways or diseases. In addition, DMTB has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on DMTB. One area of research could focus on elucidating its mechanism of action. This could involve studying its effects on specific pathways or diseases to better understand how it exerts its biological activities. Another area of research could focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy as a therapeutic agent. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans for various diseases.
科学研究应用
DMTB has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. DMTB has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, diabetes, and Alzheimer's disease. In addition, DMTB has been shown to have a low toxicity profile, making it a safe compound for use in research.
属性
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3S/c1-3-15(27-16-10-12(20)6-9-14(16)21)17(25)22-19-24-23-18(28-19)11-4-7-13(26-2)8-5-11/h4-10,15H,3H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCSJPRAGMVFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC)OC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B4263644.png)
![5-[(cyclopropylcarbonyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B4263645.png)
![2-({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4263654.png)
![1-[4-(benzyloxy)phenyl]-4-(2,6-dimethoxybenzoyl)piperazine](/img/structure/B4263678.png)
![1-[4-(benzyloxy)phenyl]-4-(2-thienylacetyl)piperazine](/img/structure/B4263681.png)

![4-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-nitrobenzamide](/img/structure/B4263690.png)

![ethyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4263698.png)
![isopropyl 5-methyl-2-{[(2-methylcyclopropyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4263709.png)
![N-(2-furylmethyl)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}prop-2-en-1-amine](/img/structure/B4263713.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B4263719.png)
![2-(2,5-dichlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B4263723.png)
![1-[4-(benzyloxy)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4263733.png)